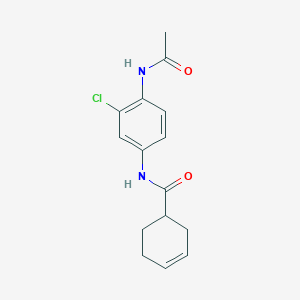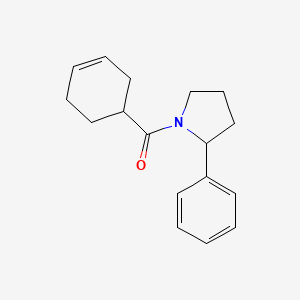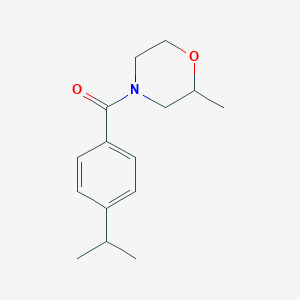
(2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development, material science, and organic chemistry.
Mecanismo De Acción
The mechanism of action of (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cell growth and proliferation. It may also modulate the activity of certain signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune responses. It has also been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone is its potential as a drug candidate for the treatment of cancer and other diseases. It is also relatively easy to synthesize and has good stability under standard laboratory conditions. However, there are some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone. One area of interest is the development of more potent and selective analogs of (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone for use as anticancer drugs. Another area of research could focus on the use of (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone and its potential applications in other areas of research, such as material science and organic chemistry.
Conclusion:
In conclusion, (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone is a promising compound with potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has been shown to exhibit antitumor and anti-inflammatory activity. However, further research is needed to fully understand its mechanism of action and potential limitations. With continued research, (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone could become a valuable tool in the development of new drugs and therapies for the treatment of various diseases.
Métodos De Síntesis
(2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone can be synthesized using a variety of methods, including the reaction of 4-isopropylbenzaldehyde with 2-methylmorpholine in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to yield (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone.
Aplicaciones Científicas De Investigación
(2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone has been widely studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, (2-Methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)13-4-6-14(7-5-13)15(17)16-8-9-18-12(3)10-16/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOQHNYPAOQXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

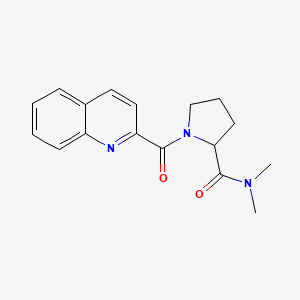
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
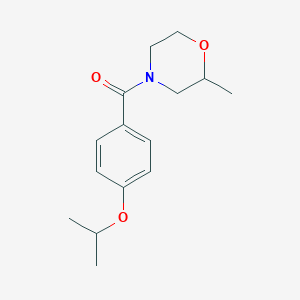
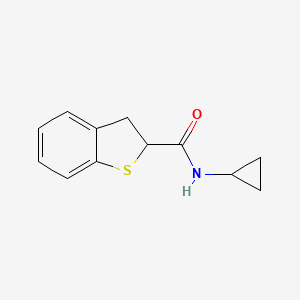
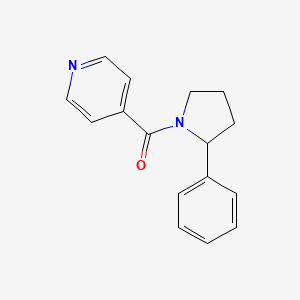
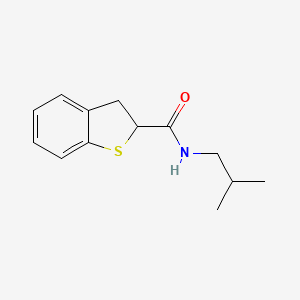
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
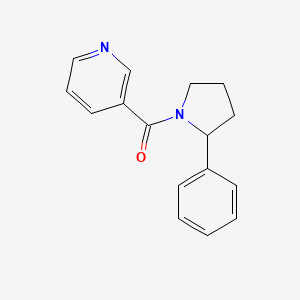
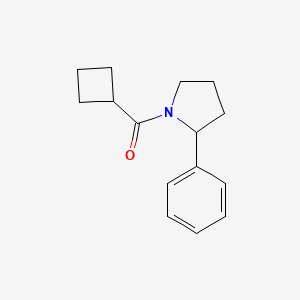
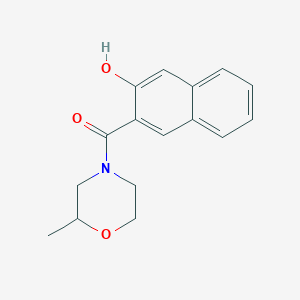
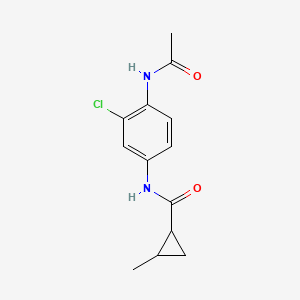
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)
